molecular formula C27H27N3O3 B4141096 2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol

2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol

Cat. No. B4141096
M. Wt: 441.5 g/mol
InChI Key: BRRYHBIKYNCPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the class of compounds known as phenols and is known for its unique chemical structure. In

Mechanism of Action

The mechanism of action of 2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol is not yet fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol have been studied extensively in animal models. The compound has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. Additionally, the compound has been shown to have a good safety profile and does not produce significant adverse effects in animals.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol in lab experiments include its anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammatory diseases. However, the limitations of using the compound in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on 2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol. One direction is to further investigate the compound's mechanism of action and its potential therapeutic applications in humans. Another direction is to explore the use of the compound in combination with other anti-inflammatory drugs to enhance its therapeutic effects. Additionally, research can be conducted to optimize the synthesis process of the compound to make it more accessible to researchers.

Scientific Research Applications

2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

properties

IUPAC Name

2-[4-[[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-20-24(19-29-14-16-30(17-15-29)25-12-5-6-13-26(25)31)28-27(32-20)21-8-7-11-23(18-21)33-22-9-3-2-4-10-22/h2-13,18,31H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRYHBIKYNCPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)OC3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[5-Methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol
Reactant of Route 2
2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol
Reactant of Route 3
Reactant of Route 3
2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol
Reactant of Route 4
Reactant of Route 4
2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol
Reactant of Route 5
2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol
Reactant of Route 6
2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol

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